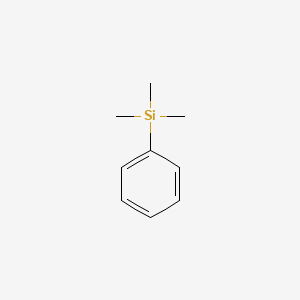

Phenyltrimethylsilane

Descripción

Overview of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, are fundamental pillars in modern synthetic chemistry. bohrium.combeilstein-journals.org These compounds are not merely laboratory curiosities but serve as crucial building blocks and valuable intermediates in the synthesis of a wide array of organic molecules and materials. bohrium.comresearchgate.net The field of organosilicon chemistry has witnessed rapid growth, establishing itself as an important area of research with both fundamental and applied significance. bohrium.comrsc.org

The unique properties of organosilicon compounds stem from the inherent differences between silicon and carbon. The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org Silicon is also larger and more electropositive than carbon, can expand its coordination number to form hypervalent compounds, and forms exceptionally strong bonds with electronegative elements like oxygen and fluorine. wikipedia.org These characteristics lead to a rich and diverse chemistry.

In contemporary chemistry, organosilicon compounds are extensively used as protecting groups, particularly for alcohols, due to their stability under various reaction conditions and the ease of their removal. ontosight.aifiveable.me They also function as versatile reagents for creating new carbon-carbon bonds, as seen in transition-metal-catalyzed cross-coupling reactions. acs.org Furthermore, recent advancements have highlighted the role of silicon compounds not just as reactants but also as potent catalysts in various chemical transformations, including polymerization, reduction, and isomerization. bohrium.comresearchgate.net The development of electrochemical methods has provided new, mild, and efficient strategies for synthesizing organosilicon compounds, further expanding their utility. sioc-journal.cn From commercial products like silicones used in sealants and adhesives to sophisticated applications in materials science and medicinal chemistry, the impact of organosilicon chemistry is widespread and continually growing. wikipedia.orgsioc-journal.cndakenchem.com

Historical Context of Phenyltrimethylsilane Synthesis and Initial Characterization

The journey of organosilicon chemistry began in the 19th century, with the first organochlorosilane compound being synthesized by Charles Friedel and James Crafts in 1863. wikipedia.org However, it was the extensive work of Frederic S. Kipping at the beginning of the 20th century that laid the groundwork for the field. Kipping pioneered the use of Grignard reagents to create alkyl- and arylsilanes, which became a foundational method for forming silicon-carbon bonds. wikipedia.org

The synthesis of this compound itself is rooted in these early methodologies. One of the classical and still relevant methods involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with trimethylsilyl (B98337) chloride. This reaction exemplifies the nucleophilic substitution at the silicon center, a cornerstone of organosilane synthesis.

Early characterization of this compound and related compounds involved classical chemical methods and physical property measurements. For instance, fractional distillation was, and still is, a key purification method. chemicalbook.com Initial structural elucidation would have relied on elemental analysis and comparison of physical properties like boiling point and density with related compounds. A study published in 1967 investigated the dielectric properties of liquid this compound to understand its molecular relaxation processes. aip.org Over time, the characterization of this compound has become far more sophisticated with the advent of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR), which provides detailed structural information. nih.govdur.ac.uk

Significance of the Trimethylsilyl Group in Aromatic Systems

The attachment of a trimethylsilyl (TMS) group to an aromatic ring, as in this compound, imparts unique and synthetically valuable properties to the molecule. The TMS group is a bulky, chemically inert functional group consisting of three methyl groups bonded to a silicon atom. wikipedia.org

One of the most significant effects of the TMS group on an aromatic system is its role as a directing group in electrophilic aromatic substitution. The silicon atom, being more electropositive than carbon, can stabilize a positive charge on the adjacent carbon atom (a β-carbocation) through a phenomenon known as hyperconjugation. u-tokyo.ac.jp This effect, combined with the TMS group's ability to be easily removed (protodesilylation), makes it a powerful tool for controlling the regioselectivity of reactions. For example, the TMS group can direct electrophiles to specific positions on the aromatic ring and then be cleaved to leave the substituent in a position that might be difficult to achieve through direct substitution on the parent arene.

The TMS group can also act as a removable steric auxiliary, influencing the stereochemical outcome of reactions. acs.org Its large size can block certain reaction pathways, favoring others. fiveable.me Furthermore, the TMS group can be used to protect specific positions on an aromatic ring, allowing chemical modifications to be carried out elsewhere on the molecule before the TMS group is removed. nih.gov In Friedel-Crafts acylation, for instance, this compound has been used as a starting material to produce specific isomers of acylated products. acs.org The electron-donating nature of the trimethylsilyl group can also enhance the reactivity of the aromatic ring towards electrophiles. smolecule.com This combination of electronic and steric effects, along with its function as a protecting and leaving group, makes the trimethylsilyl group a versatile and significant functionality in the chemistry of aromatic systems. nih.gov

Research Trajectories and Emerging Areas in this compound Chemistry

Current and emerging research involving this compound spans a range of applications, from its use as a synthetic intermediate to its role in the development of advanced materials. Its versatility ensures its continued relevance in academic and industrial research.

A primary area of research is its application in organic synthesis. This compound serves as an important intermediate for creating more complex molecules. chemicalbook.comfishersci.ca It is used in reactions where the phenyl group is transferred, often in transition-metal-catalyzed cross-coupling reactions. For example, it can be a precursor for generating phenyl nucleophiles. acs.org It is also used in reactions under neutral conditions, such as the cleavage of esters and ethers when mixed with iodine. pnas.org Research continues to explore its utility in developing novel synthetic methodologies, including its use in Friedel-Crafts reactions to synthesize specific isomers of pharmaceutical precursors. acs.org

In the field of materials science, this compound is a valuable monomer and precursor. It is used in the synthesis of silicon-containing polymers and resins, such as phenyl silicone oil and silicone rubber. dakenchem.comresearchgate.net These materials often exhibit high thermal stability and desirable optical and electrical properties. researchgate.net For instance, this compound has been used as a carbon source, along with other aromatic monomers, to prepare porous carbon materials with ordered three-dimensional structures at the angstrom level. rsc.org These materials have potential applications in catalysis, energy storage, and as adsorbents. rsc.org

Emerging research also focuses on the coordination chemistry of this compound. It can coordinate with transition metals to form stable complexes that may exhibit unique catalytic properties. smolecule.com The electronic properties of this compound continue to be a subject of study, with computational examinations providing deeper insights into its reactivity patterns. smolecule.com As chemists seek to develop more efficient synthetic routes and novel materials, the unique combination of an aromatic ring and a trimethylsilyl group in this compound ensures it will remain a compound of significant research interest.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | trimethyl(phenyl)silane | nih.govalfa-chemistry.com |

| CAS Number | 768-32-1 | nih.govalfa-chemistry.com |

| Molecular Formula | C₉H₁₄Si | nih.govchemsrc.comfishersci.co.uk |

| Molecular Weight | 150.29 g/mol | alfa-chemistry.comchemsrc.com |

| Appearance | Colorless to green liquid | fiveable.mefishersci.co.uk |

| Density | 0.873 g/mL at 25 °C | chemicalbook.com |

| Boiling Point | 168-170 °C | chemicalbook.comlookchem.com |

| Flash Point | 40-44.4 °C | chemsrc.comlookchem.com |

| Refractive Index (n²⁰/D) | 1.491 | chemicalbook.com |

| Water Solubility | Not miscible or difficult to mix | chemicalbook.comfishersci.ca |

Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFSUVJPEQYUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061109 | |

| Record name | Phenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-32-1 | |

| Record name | (Trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX1SG1Q5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations

Established Synthetic Routes to Phenyltrimethylsilane

The synthesis of this compound can be accomplished through several well-documented chemical pathways. These methods leverage fundamental reactions in organometallic and organosilicon chemistry to form the key silicon-carbon bond.

One established method for preparing this compound involves the reaction of Iodotrimethylsilane (B154268) with specific aryl compounds. smolecule.com A notable example of this approach is the cross-coupling reaction with an arylboron compound, such as (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. smolecule.comchemicalbook.com This type of reaction, often facilitated by a palladium catalyst, is a powerful tool for forming aryl-silicon bonds. While specific conditions can vary, the core of the transformation involves the coupling of the trimethylsilyl (B98337) group from the iodosilane (B88989) reagent to the phenyl ring of the aryl partner. Another variation involves the use of a convenient in-situ method for generating Iodotrimethylsilane from Chlorotrimethylsilane and sodium iodide, which can then be used for various transformations. worldscientific.com

Catalytic hydrosilylation is a fundamental process in organosilicon chemistry, describing the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most famously those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. wikipedia.org The prevalent mechanism for this transformation is known as the Chalk-Harrod mechanism, which involves the formation of a metal complex containing a hydride, a silyl (B83357) ligand, and the unsaturated organic substrate. wikipedia.org

While direct synthesis of this compound via this method is less common, the principles are crucial for creating a vast range of organosilanes. For instance, the hydrosilylation of phenylacetylene (B144264) with a triorganosilane like triethylsilane, catalyzed by platinum nanoparticles, yields vinylsilane products. mdpi.com The reaction's outcome, including the specific isomer formed (e.g., α-product vs. β-(E)-product), can be influenced by catalyst particle size. mdpi.com In addition to platinum, catalysts based on other metals like cobalt, iron, and rhodium have been developed to improve sustainability and control selectivity in hydrosilylation reactions. wikipedia.orgnih.gov

A direct and effective route to this compound is the reaction between Ethoxytrimethylsilane and Phenyllithium (B1222949). nih.gov In this nucleophilic substitution reaction, the phenyllithium acts as a source of phenyl anions, which attack the silicon atom of the ethoxytrimethylsilane. This displaces the ethoxy group, forming the stable phenyl-silicon bond. The reaction is typically carried out in an ethereal solvent, and has been reported to produce this compound in a 72% yield. nih.gov The primary byproduct of this reaction is lithium ethoxide.

Hydrosilylation Approaches under Catalytic Conditions

Optimized and High-Yield Synthesis Strategies

Advancements in the synthesis of and reactions involving this compound focus on improving efficiency, yield, and selectivity by systematically exploring and refining reaction parameters.

The optimization of reaction conditions is critical for enhancing the efficiency of transformations involving this compound. A clear example of this is seen in studies of the Friedel-Crafts acylation of this compound with trifluoroacetic anhydride (B1165640). acs.org Research into this reaction has explored the impact of different solvents and temperatures on product yield and isomer distribution. acs.org

A comparison between dichloromethane (B109758) and cyclohexane (B81311) as solvents revealed significant differences. acs.org The reaction in cyclohexane exhibited an induction period and required a higher temperature (15–20°C higher) compared to the reaction in dichloromethane. acs.org While the conversion to the desired product was somewhat higher and the reaction appeared cleaner in dichloromethane, the formation of the para-isomer byproduct was lower in cyclohexane. acs.org This detailed exploration allows for the selection of optimal conditions based on the desired outcome, balancing reaction speed, conversion rate, and product purity.

The Friedel-Crafts acylation of this compound highlights the nuanced role of catalysts in directing reaction outcomes. Process research on its reaction with trifluoroacetic anhydride has investigated various Lewis acid catalysts and even non-catalytic conditions. acs.org

Several Lewis acids, including ferric chloride, boron trifluoride diethyl etherate, stannic chloride, and titanium tetrachloride, were found to be ineffective, resulting in almost no reaction under the tested conditions. acs.org In contrast, aluminum chloride was an effective catalyst. acs.org Interestingly, kinetic and product analyses suggested that optimal conditions for maximizing the desired meta-acylated product involved using non-catalytic (sub-stoichiometric) amounts of aluminum chloride at a low temperature in dichloromethane. acs.org The study found that under these conditions, the trimethylsilyl group directs the electrophilic aromatic substitution to produce a nearly 2-to-1 ratio of the meta-substituted product to the para-substituted byproduct. acs.org

The table below summarizes the results from several experimental trials for the acylation of this compound (1) with trifluoroacetic anhydride (TFAA), showcasing the influence of catalyst loading, temperature, and solvent on product distribution.

| Entry | Solvent | AlCl₃ (mol equiv) | Temp (°C) | Time (h) | Conversion of 1 (%) | Yield of meta-product (%) | Yield of para-product (%) | Molar Ratio (meta:para) |

|---|---|---|---|---|---|---|---|---|

| 1 | Dichloromethane | 0.25 | 0 | 0.5 | 97 | 60 | 30 | 2.0:1 |

| 2 | Dichloromethane | 0.25 | -20 | 2 | 95 | 61 | 28 | 2.2:1 |

| 3 | Dichloromethane | 0.10 | 0 | 1 | 93 | 59 | 28 | 2.1:1 |

| 4 | Cyclohexane | 0.25 | 20 | 1 | 94 | 62 | 26 | 2.4:1 |

| 5 | Dichloromethane | 1.10 | 0 | 0.5 | 98 | 57 | 31 | 1.8:1 |

| 6 | Cyclohexane | 0.25 | 15 | 2 | 96 | 64 | 27 | 2.4:1 |

| 7 | Cyclohexane | 0.10 | 20 | 2 | 91 | 60 | 25 | 2.4:1 |

Exploration of Reaction Conditions for Enhanced Efficiency

Synthesis of Functionalized this compound Derivatives

The versatile nature of the this compound scaffold allows for the introduction of various functional groups, leading to a diverse range of derivatives with tailored properties for specific applications. This section explores the synthetic routes to key functionalized this compound derivatives.

Preparation of 4-(2,3-Epoxypropoxy)-phenyltrimethylsilane

The synthesis of 4-(2,3-epoxypropoxy)this compound, a silicon-containing analog of phenyl glycidyl (B131873) ether, has been reported through a multi-step process. acs.orgdtic.milacs.org The sequence begins with the preparation of 4-bromophenoxytrimethylsilane from 4-bromophenol (B116583) and trimethylchlorosilane. acs.org This intermediate is then converted to 4-trimethylsilylphenol. acs.org

The final step involves the reaction of 4-trimethylsilylphenol with epichlorohydrin (B41342) in a basic solution. acs.org Optimal yields of the desired product, 4-(2,3-epoxypropoxy)this compound, are achieved when a molar ratio of approximately 1:3 of the phenol (B47542) to epichlorohydrin is used. acs.org Using less epichlorohydrin can lead to the formation of a significant side product, 1,3-bis(4-trimethylsilylphenoxy)-2-propanol. acs.org

Reaction Scheme:

4-Bromophenol + Trimethylchlorosilane → 4-Bromophenoxytrimethylsilane

4-Bromophenoxytrimethylsilane → 4-Trimethylsilylphenol

4-Trimethylsilylphenol + Epichlorohydrin → 4-(2,3-Epoxypropoxy)this compound

Synthesis of [4-(Bromomethyl)phenyl]trimethylsilane (B2458103)

The synthesis of [4-(bromomethyl)phenyl]trimethylsilane is a key transformation for introducing a reactive bromomethyl group onto the this compound core. This functional group serves as a valuable handle for further synthetic modifications. While specific synthetic details are proprietary to chemical suppliers, the general approach involves the bromination of the methyl group of (4-methylphenyl)trimethylsilane. This is a standard radical substitution reaction, often initiated by light or a radical initiator in the presence of a brominating agent like N-bromosuccinimide (NBS).

Design and Synthesis of Aggregation-Induced Emission Enhancement (AIEE) Molecules via Thiophene (B33073) Functionalization

Researchers have designed and synthesized novel aggregation-induced emission enhancement (AIEE) molecules by functionalizing this compound with thiophene moieties. rsc.orgresearchgate.netrsc.org These materials exhibit weak fluorescence in dilute solutions but show a significant increase in emission intensity when aggregated. rsc.orgresearchgate.netrsc.org This phenomenon, known as AIEE, is attributed to the restriction of intramolecular rotations of the molecular segments in the aggregated state, which minimizes non-radiative decay pathways. rsc.orgresearchgate.netrsc.org

Two such AIEE molecules are 3,4-diphenyl-2,5-di(2-thienyl)this compound (DPTB-TMS) and bis[3,4-diphenyl-2,5-di(2-thienyl)phenyl]methylphenylsilane (DPTB-MPS). rsc.orgresearchgate.netrsc.org The synthesis of these complex molecules involves multi-step procedures, including Knoevenagel condensation and Diels-Alder reactions, to construct the highly substituted and sterically hindered core. rsc.org The presence of the bulky trimethylsilyl group and the thiophene rings contributes to the restriction of π–π stacking and intramolecular rotations, which is crucial for the AIEE effect. rsc.orgresearchgate.netrsc.org

These thiophene-functionalized silanes have shown promise as fluorescent probes for detecting nitroaromatic compounds, which are common components of explosives. rsc.orgresearchgate.net The electron-rich thiophene units facilitate an electron transfer mechanism, leading to fluorescence quenching in the presence of nitroaromatics. rsc.orgresearchgate.net

Table 1: Properties of Thiophene-Functionalized AIEE Molecules

| Compound | Key Structural Features | Photophysical Property | Potential Application |

|---|---|---|---|

| DPTB-TMS | This compound core with diphenyl and dithienyl substituents. rsc.orgresearchgate.netrsc.org | Aggregation-Induced Emission Enhancement (AIEE). rsc.orgresearchgate.netrsc.org | Fluorescent probe for nitroaromatic detection. rsc.orgresearchgate.net |

Copolymerization of Silicon-Containing Monomers in Metallocene Catalysis

This compound and its derivatives can be incorporated into polymer chains through copolymerization reactions, particularly using metallocene catalysts. tkk.firesearchgate.net For instance, 7-octenyldimethylphenylsilane has been successfully copolymerized with propylene (B89431) using a Me2Si(2-Me-4-Ph-1-indenyl)2ZrCl2/MAO catalyst system. tkk.firesearchgate.net The resulting copolymers feature phenylsilane (B129415) groups randomly distributed along the polypropylene (B1209903) backbone. tkk.firesearchgate.net

Interestingly, the phenylsilane group was found to be largely unreactive during the polymerization process itself. tkk.firesearchgate.net However, these functionalized polypropylenes exhibit enhanced reactivity in post-polymerization modifications. tkk.firesearchgate.net The phenylsilane moieties can be converted to highly reactive fluorosilane groups by treatment with HBF4. tkk.firesearchgate.net Furthermore, even the untreated phenylsilane-containing copolymer showed unexpected reactivity when blended with microsilica, suggesting an interaction between the phenylsilane group and the hydroxyl groups on the silica (B1680970) surface. tkk.firesearchgate.net This reactivity opens up possibilities for creating novel polymer composites with improved properties. tkk.firesearchgate.net

The use of metallocene catalysts allows for a high degree of control over the copolymerization process, influencing factors like monomer incorporation, polymer tacticity, and molar mass. tkk.firesearchgate.netmdpi.com While the presence of polar functional groups can sometimes deactivate metallocene catalysts, strategies such as using protecting groups or long spacers between the functional group and the polymerizable double bond have been developed to overcome this challenge. d-nb.info

Table 2: Metallocene-Catalyzed Copolymerization

| Monomer 1 | Monomer 2 | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Propylene | 7-octenyldimethylphenylsilane | Me2Si(2-Me-4-Ph-1-indenyl)2ZrCl2/MAO | Phenylsilane group incorporated into polypropylene chain; reactive in post-modification. | tkk.firesearchgate.net |

| Ethylene | Norbornene | Various metallocenes/MMAO | Catalyst structure and feed ratio affect activity and copolymer properties. | researchgate.net |

Purification and Isolation Techniques for Research Applications

The purification of this compound and its derivatives is crucial for ensuring the high purity required for research and various applications. Standard laboratory techniques are often employed, with the specific method depending on the physical properties of the compound and the nature of the impurities.

Fractional distillation is a common method for purifying liquid this compound. chemicalbook.com This technique is effective for separating compounds with different boiling points and can be performed at atmospheric or reduced pressure to prevent decomposition of thermally sensitive materials. chemicalbook.comsmolecule.com The efficiency of the separation can be enhanced by using specialized distillation columns, such as a Podbielniak column. chemicalbook.com

For solid derivatives, recrystallization is a standard purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Chromatographic methods are also widely used for the purification of this compound derivatives, especially for complex mixtures or when high purity is essential. Column chromatography, with silica gel or alumina (B75360) as the stationary phase, is a versatile technique for separating compounds based on their polarity. dur.ac.uk For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution and efficiency. rsc.org Gas Chromatography (GC) is another powerful tool, not only for purification on a smaller scale but also for assessing the purity of the final product. chemicalbook.comdur.ac.uk

In some cases, chemical purification methods may be necessary to remove specific impurities. For example, a method has been developed to purify phenylsilanes by treating the crude product with a boron trifluoride complex. google.com This reagent selectively reacts with high-boiling diphenylsiloxane impurities, converting them into lower-boiling compounds that can be easily removed by distillation. google.com

The choice of purification technique is guided by the specific properties of the target molecule and the impurities present. A combination of these methods is often necessary to achieve the desired level of purity for research and development applications.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

Role of the Trimethylsilyl (B98337) Group as a Directing and Activating Group

The trimethylsilyl (TMS) group, when attached to a phenyl ring, influences the outcome of electrophilic aromatic substitution reactions. Its effect on the reactivity and orientation of incoming electrophiles is a subject of scientific interest. The TMS group is generally considered to be an ipso-directing group, meaning that the electrophile can attack the carbon atom to which the silyl (B83357) group is attached. hku.hk

In the context of electrophilic aromatic substitution, the trimethylsilyl group can enhance the reactivity of the aromatic ring towards electrophiles. smolecule.com This activating effect is attributed to the electron-donating nature of the TMS group. smolecule.com This increased reactivity facilitates reactions such as Friedel-Crafts acylation. smolecule.com

The directing effect of the trimethylsilyl group is nuanced. While it can direct incoming electrophiles to the ipso position, substitution at other positions on the aromatic ring also occurs. The steric bulk of the trimethylsilyl group generally hinders substitution at the ortho positions. acs.org In many electrophilic aromatic substitutions, a mixture of meta and para substituted products is observed, with the ratio depending on the specific reaction conditions and the electrophile. acs.org

Friedel-Crafts Acylation with Phenyltrimethylsilane: Regioselectivity and Byproduct Formation

The Friedel-Crafts acylation of this compound serves as a key example of its reactivity in electrophilic aromatic substitution. The reaction typically employs an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride, to introduce an acyl group onto the aromatic ring. masterorganicchemistry.comsaskoer.ca

A study on the Friedel-Crafts acylation of this compound with trifluoroacetic anhydride and aluminum chloride revealed specific details about the reaction's regioselectivity and the byproducts formed. acs.org The primary products of this reaction are the meta and para isomers of the acylated this compound. Due to the significant size of the trimethylsilyl group, substitution at the ortho position is generally not expected. acs.org

The distribution of the isomeric products is a critical aspect of this reaction's regioselectivity. Research has shown that the reaction yields a mixture of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone and 1-(4-trimethylsilylphenyl)-2,2,2-trifluoroethanone. The isomer ratio of meta to para substitution has been observed to be nearly 2 to 1. acs.org This outcome is attributed to the electronic properties of the trimethylsilyl group, which has Hammett σ values for both meta and para substitution that are close to zero, likening its directing effect in this context to that of a proton. acs.org

The main challenge in this synthetic route is the separation of the isomeric products, which presents a significant purification hurdle. acs.org

| Reactant | Reagent | Catalyst | Major Products | Isomer Ratio (meta:para) |

| This compound | Trifluoroacetic anhydride | Aluminum chloride | 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, 1-(4-trimethylsilylphenyl)-2,2,2-trifluoroethanone | ~2:1 |

Nitrosodesilylation and its Role in Nitrodesilylation Products

The reaction of aryltrimethylsilanes, including this compound, with nitrating agents can proceed through a mechanism known as nitrosodesilylation, which ultimately leads to nitrodesilylation products. researchgate.net This pathway is particularly significant when using nitric acid in acetic anhydride. researchgate.netexaly.com

Detailed studies have shown that the formation of the nitrodesilylation product, such as p-nitrotoluene from p-tolyltrimethylsilane, occurs predominantly, and possibly exclusively, via an initial nitrosodesilylation step. researchgate.net This process involves the electrophilic attack of a nitrosonium ion equivalent on the aromatic ring at the position of the trimethylsilyl group, leading to the cleavage of the carbon-silicon bond and the formation of a nitrosoaromatic intermediate. This intermediate is then rapidly oxidized to the corresponding nitro compound.

The reaction conditions can significantly influence the ratio of nitrodesilylation to standard nitration (where the nitro group substitutes a hydrogen atom on the ring). For instance, the presence of nitrous fumes in the reaction mixture has been shown to dramatically increase the proportion of the nitrodesilylation product. researchgate.net This observation strongly supports the role of nitrosating species in the formation of nitrodesilylation products. researchgate.net

Nucleophilic Substitution Reactions Involving Carbon-Silicon Bond Formation

While electrophilic substitution targets the aromatic ring of this compound, nucleophilic substitution can occur at the silicon atom. These reactions are fundamental to the synthesis of various organosilicon compounds. libretexts.org this compound can react with certain nucleophiles, leading to the formation of new carbon-silicon bonds. smolecule.com

One notable example involves the reaction of this compound with organolithium reagents. lookchem.com Organolithium compounds are potent nucleophiles and can attack the silicon center of this compound. saylor.orgwikipedia.org For instance, the reaction of n-butyllithium with bromobenzene (B47551) in the presence of trimethylchlorosilane results in the formation of this compound, indicating that phenyllithium (B1222949), formed in situ via halogen-metal exchange, can react with a chlorosilane to form a C-Si bond. lookchem.com While this example illustrates the formation of this compound itself, it underscores the principle that aryl lithium reagents can act as nucleophiles towards silicon electrophiles to create aryl-Si bonds.

The reactivity in these nucleophilic substitutions is influenced by steric factors at the silicon atom. lookchem.com The general mechanism for nucleophilic substitution at silicon can differ from that at carbon, often proceeding through a pentacoordinate intermediate or transition state. libretexts.org

Cleavage Reactions of Esters and Ethers

Iodotrimethylsilane (B154268) and this compound/Iodine Reagent in Cleavage Reactions

Iodotrimethylsilane (TMSI) is a versatile reagent for the cleavage of esters and ethers under neutral conditions. pnas.orgnih.govnih.gov An alternative and efficient method for achieving these transformations involves the use of a mixture of this compound and iodine. pnas.orgnih.govnih.govpnas.org This reagent system generates iodotrimethylsilane in situ or acts through a related reactive species. pnas.orgoup.com

The cleavage of esters using these silyl iodide-based reagents typically results in the formation of a trimethylsilyl ester and an alkyl iodide, proceeding via O-alkyl bond scission. pnas.org The reaction is generally carried out by heating the ester with the reagent. pnas.org The resulting silyl esters can be readily hydrolyzed to the corresponding carboxylic acids.

The this compound/iodine reagent is also highly effective for the dealkylation of ethers. pnas.orgnih.govnih.gov This method has been shown to be particularly efficient for cleaving alkyl aryl ethers. pnas.org The reaction mechanism for both ester and ether cleavage with the this compound/iodine system is thought to involve a six-membered ring homopolar transition state. nih.govpnas.org

A key advantage of using the this compound/iodine mixture is the ability to maintain essentially neutral conditions throughout the reaction, which is beneficial for substrates containing sensitive functional groups. pnas.orgnih.govnih.gov The cleavage of this compound by iodine is a key step in these reactions. purdue.edu

The efficiency of these cleavage reactions can be high, as demonstrated in the dealkylation of various ethers.

| Ether | Reagent | Conditions | Product | Yield (%) |

| Anisole | PhSiMe₃/I₂ | 110°C, 8 hr | Phenol (B47542) | 95 |

| Benzyl methyl ether | PhSiMe₃/I₂ | 110°C, 0.5 hr | Benzyl alcohol | 98 |

| Tetrahydrofuran | PhSiMe₃/I₂ | 65°C, 48 hr | 1,4-Diiodobutane | 90 |

Data sourced from PNAS, 75(1), 4-6 (1978). pnas.org

Disproportionation Reactions of this compound

This compound can undergo disproportionation reactions, which involve the redistribution of its substituents. acs.orgacs.org These reactions are often catalyzed by various agents under specific conditions.

Metal halides, particularly Lewis acids like aluminum chloride and aluminum bromide, are effective catalysts for the disproportionation of this compound. acs.orgacs.orgcapes.gov.broup.com The process involves the redistribution of phenyl and methyl groups between silicon atoms. acs.org The relative rates of disproportionation for compounds of the type Me₃SiR, when catalyzed by aluminum bromide, follow the order H > C₆H₅ > C₂H₅ in terms of the migratory tendency of the 'R' group. acs.orgresearchgate.net This sequence aligns with the reactivity of the R group in Me₃SiR towards electrophilic reagents, suggesting a mechanism that involves electrophilic attack on a carbon or hydrogen atom and nucleophilic attack on the silicon atom. acs.org

Side reactions can occur during the Lewis acid-catalyzed disproportionation of this compound. acs.org The presence of oxygen and water can also influence the course of the aluminum bromide-catalyzed reaction. acs.org For instance, the addition of trace amounts of water can lead to a complex mixture of hydrocarbons. acs.org

The catalytic activity of different metal halides can vary. For ethyltrimethylsilane, the catalytic efficiency follows the order Al₂Br₆ > Ga₂Br₆ > Ga₂Cl₆, BCl₃ or BF₃. acs.org

The disproportionation of organohydrosilanes, a related class of compounds, can also be catalyzed by bases. researchgate.net While specific studies on this compound under basic conditions are less detailed in the provided context, the principles from related systems are informative. For phenylsilane (B129415) (PhSiH₃), catalysts such as alkoxides, alkyl compounds, amides, and hydrides of alkali metals and barium show high activity for disproportionation to produce silane (B1218182) (SiH₄), diphenylsilane (B1312307) (Ph₂SiH₂), and triphenylsilane (B1312308) (Ph₃SiH). researchgate.net A strong correlation exists between the basicity of the catalyst and its catalytic activity. researchgate.net This suggests that a similar relationship could influence the disproportionation of this compound, should it proceed under basic catalysis. It has been noted that the redistribution of phenylsilane can occur under basic conditions, especially in the presence of alkoxides. researchgate.net

Catalysis by Metal Halides

Radical-Based Reactions and Applications

This compound serves as a versatile radical-based reagent in organic synthesis. smolecule.com It participates in various radical reactions, often enabling transformations under mild conditions with high yields and selectivity. smolecule.com

This compound is utilized in radical reduction and hydrosilylation reactions. smolecule.com These processes leverage the generation of silyl radicals to effect chemical transformations. For instance, radical hydrosilylation of alkenes can be initiated using various methods, including photoredox catalysis. organic-chemistry.org The reaction of a phenyl radical with a silyl enol ether can generate an α-carbonyl radical and this compound as a byproduct. acs.org

The efficiency and selectivity of hydrosilylation reactions can be influenced by the choice of catalyst. For example, iridium complexes are known to catalyze hydrosilylation reactions with excellent anti-Markovnikov regioselectivity. researchgate.net Similarly, nickel-based catalysts have been developed for the anti-Markovnikov hydrosilylation of terminal alkenes. organic-chemistry.orgnih.gov

Table 1: Examples of Radical Hydrosilylation Reactions

| Alkene Substrate | Silane Reagent | Catalyst System | Selectivity | Reference |

|---|---|---|---|---|

| Terminal Alkenes | Phenyldimethylsilane | Triethylborane (initiator) | Anti-Markovnikov | organic-chemistry.org |

| Terminal Alkenes | Trichlorosilane | Triethylborane (initiator) | Anti-Markovnikov | organic-chemistry.org |

| Terminal Alkenes | Primary Silanes | NiCl₂·6H₂O/tBuOK | Anti-Markovnikov | organic-chemistry.org |

| Unactivated Alkenes | Hydrosilanes | Iridium Complexes | Anti-Markovnikov | researchgate.net |

This compound is also employed in consecutive radical reactions, where a sequence of radical-mediated steps leads to the final product. smolecule.com These reactions can be complex, involving multiple radical intermediates. dtic.mil The formation of anion radicals of phenylsilanes has been studied, revealing that these species can undergo further reactions. acs.org For example, the reduction of phenylsilanes can lead to different paramagnetic products through various reaction modes, including para coupling to form 1,4-bis(disilyl)benzene anion radicals or the formation of biphenyl (B1667301) anion radicals from diphenylsilanes. acs.org The stability of these anion radicals can vary, with stability increasing as hydrogen atoms on the silicon are replaced by methyl groups. acs.org

The pyrolysis of phenyl-containing silanes can also lead to a complex array of products through free-radical pathways, involving hydrogen, methyl, and various silyl radicals. dtic.mil

Radical Reductions and Hydrosilylation

Coordination Chemistry and Metal Complex Formation

This compound can act as a ligand, coordinating to metal centers primarily through its aromatic ring. This interaction leads to the formation of various stable organometallic complexes and activates the phenyl ring towards further chemical transformations.

Research has demonstrated the synthesis of transition metal complexes featuring this compound as a ligand. Specifically, manganese and ruthenium complexes with this compound have been successfully prepared. researchgate.netacs.orgacs.org This capability extends to other transition metals as well; for instance, tricarbonyl(η6-phenyltrimethylsilane)molybdenum has been synthesized and characterized. cbs.ac.in The formation of these complexes highlights the role of the phenyl group in coordinating with d-block elements, creating stable organometallic structures. smolecule.com

A significant mode of bonding for this compound in organometallic chemistry is through η6-coordination. In this configuration, all six carbon atoms of the phenyl ring bond to the metal center, effectively making the arene a six-electron donor ligand. A well-studied example is tricarbonyl(η6-phenyltrimethylsilane)chromium(0), [(η6-PhSiMe3)Cr(CO)3]. orientjchem.orgresearchgate.net

This π-coordination to a metal fragment, such as chromium tricarbonyl, significantly decreases the electron density of the arene ring. chemrxiv.org This electronic modification alters the ring's reactivity, making it more susceptible to nucleophilic attack. For example, η6-coordination to chromium enables the borylation of the arene ring under conditions where the free arene would not react. chemrxiv.org This activation strategy is a powerful tool in organic synthesis for the functionalization of otherwise inert C-H bonds.

The electronic structure of (η6-arene)Cr(CO)3 complexes, including the one derived from this compound, has been a subject of detailed investigation. Studies have explored the nature of the lowest energy electronic transitions, identifying them as a mixture of ligand field (LF) and metal-to-arene charge transfer (MArCT) transitions. orientjchem.org Time-dependent density functional theory (TD-DFT) calculations have been employed to assign the experimentally observed electronic absorption bands and to elucidate the electronic properties of these complexes. orientjchem.org

In these systems, a synergistic interaction occurs where the arene ring donates electron density to the metal, and the metal back-donates electron density to the arene's antibonding orbitals. researchgate.net A comparative study of several (η6-arene)Cr(CO)3 complexes found the stability order to be influenced by the substituent on the arene ring. The trimethylsilyl group was found to be stabilizing compared to other substituents. orientjchem.orgresearchgate.net

| Complex | Stability Order |

| (PhSiMe3)Cr(CO)3 | 1 (Most Stable) |

| (Ph)Cr(CO)3 | 2 |

| (PhNp)Cr(CO)3 | 3 |

| (PhCl)Cr(CO)3 | 4 (Least Stable) |

| Data sourced from Purwoko A. A, Hadisaputra S. (2017). orientjchem.orgresearchgate.net |

The electronic absorption spectra of these complexes have been measured in various solvents, showing the lowest energy absorption band in the range of 313-320 nm. researchgate.net

| Complex | Solvent | Absorption λmax (nm) |

| (PhSiMe3)Cr(CO)3 | Methanol | 316 |

| Methylene (B1212753) Chloride | 318 | |

| Chloroform | 318 | |

| Benzene | 319 | |

| Isooctane | 319 | |

| Data sourced from Purwoko A. A, Hadisaputra S. (2017). researchgate.net |

η6-Coordination of the Aromatic Ring to Metal Centers

Catalytic Hydrogen Atom Transfers and Reductions

While this compound itself is noted for its stability, related phenyl-silicon compounds are actively used in reduction reactions, particularly in catalytic hydrogen atom transfer (HAT) processes.

Research into metal-catalyzed radical hydrofunctionalization has revealed important details about the efficacy of phenyl-silicon reductants. nih.gov Studies on the HAT-initiated hydrogenation of alkenes showed that phenylsilane is often not the kinetically preferred reductant. nih.gov Instead, under certain reaction conditions involving an alcohol, isopropoxy(phenyl)silane (B13348908) is formed, which acts as an exceptionally efficient stoichiometric reductant for iron- and manganese-catalyzed hydrofunctionalizations. nih.govnih.gov The use of this derivative allows for lower catalyst loadings, milder reaction temperatures, and broader functional group tolerance. nih.gov

This compound has also been studied as a substrate in catalytic H/D exchange reactions mediated by organometallic ruthenium complexes. In these studies, a lower degree of deuterium (B1214612) incorporation was observed at the ortho position of the phenyl ring. This regioselectivity is attributed to the steric hindrance presented by the bulky trimethylsilyl group, which impedes the key C-H activation step at the adjacent position. academie-sciences.fr

Furthermore, this compound can undergo disproportionation reactions in the presence of metal halide catalysts. For example, aluminum bromide catalyzes the disproportionation of this compound, alongside a competing cleavage of the silicon-phenyl bond. acs.org

| Catalyst | Temp (°C) | Time (hr) | % Disproportionation | Moles Phenyl Cleavage / Mole Catalyst |

| Al2Br6 | 40 | 1 | 10.8 | 0.81 |

| Al2Br6 | 40 | 2 | 17.0 | 0.96 |

| Al2Br6 | 60 | 2 | 26.0 | 0.96 |

| Data adapted from Russell, G. A. (1959). acs.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Silicon-29 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of phenyltrimethylsilane. While ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, Silicon-29 (²⁹Si) NMR offers direct insight into the chemical environment of the silicon atom. huji.ac.il

²⁹Si NMR is a low-sensitivity technique but yields sharp signals for silicon-containing compounds. huji.ac.il The chemical shift of the silicon nucleus in this compound is a key diagnostic parameter. For instance, the ²⁹Si NMR spectrum of this compound shows a characteristic signal that helps to distinguish it from other organosilanes. spectrabase.comresearchgate.net The chemical shift values are influenced by the nature of the substituents attached to the silicon atom. rsc.orgunige.ch

In addition to ²⁹Si NMR, ¹H NMR is routinely used. The ¹H NMR spectrum of this compound typically shows a singlet for the nine protons of the three methyl groups attached to the silicon atom and a series of multiplets for the five protons of the phenyl group. chemicalbook.comvulcanchem.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.25 | singlet | Si(CH₃)₃ |

| ¹H | ~7.3-7.6 | multiplet | C₆H₅ |

| ¹³C | ~-1.0 | singlet | Si(CH₃)₃ |

| ¹³C | ~128-138 | multiple signals | C₆H₅ |

| ²⁹Si | ~-4.5 | singlet | Si |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound. nist.gov When coupled with gas chromatography (GC-MS), it becomes a powerful technique for identifying and quantifying the compound in complex mixtures. nih.govnih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.3 g/mol ). nih.govnist.gov The fragmentation pattern is also characteristic. A prominent peak is often observed at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). nih.gov This fragmentation is a common feature in the mass spectra of trimethylsilyl (B98337) compounds. nih.govnih.gov Other significant fragments can also be observed, providing further structural confirmation. nih.gov

GC-MS is particularly useful for analyzing the products of reactions involving this compound, allowing for the separation and identification of reactants, products, and byproducts. google.comumich.eduumich.edu

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | Molecular Ion [M]⁺ |

| 135 | High | [M - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Note: Relative intensities can vary based on the ionization method and instrument settings.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the chemical bonds within the molecule. nih.govnist.gov The IR spectrum of this compound displays several key absorption bands. nih.gov These include:

Si-C stretching vibrations: These appear in the fingerprint region and are indicative of the bond between the silicon atom and the methyl and phenyl groups.

C-H stretching vibrations: Aromatic and aliphatic C-H stretching bands are observed.

Aromatic C=C stretching vibrations: These are characteristic of the phenyl ring. capes.gov.br

Si-CH₃ rocking and deformation vibrations: These further confirm the presence of the trimethylsilyl group. researchgate.net

UV-Visible Spectroscopy provides insights into the electronic transitions within the molecule. nist.gov this compound exhibits characteristic absorption bands in the ultraviolet region, which are attributed to the π → π* transitions of the phenyl group. scholaris.caresearchgate.net The position and intensity of these bands can be influenced by the interaction between the silicon atom and the aromatic ring.

Table 3: Noteworthy Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~1250, ~840 | Si-CH₃ vibrations |

| IR | ~1115 | Si-Phenyl vibration |

| IR | ~3050-3070 | Aromatic C-H stretch |

| IR | ~2950-2960 | Aliphatic C-H stretch |

| UV-Vis | ~210, ~265 | π → π* transitions of the phenyl ring |

Note: The exact positions of IR peaks can vary slightly.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₉H₁₄Si), elemental analysis would be expected to yield results that closely match the theoretical percentages of carbon, hydrogen, and silicon. fishersci.ca This technique serves as a crucial verification of the compound's elemental composition and purity. amazonaws.com

Table 4: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 71.92 |

| Hydrogen (H) | 9.39 |

| Silicon (Si) | 18.69 |

Note: Experimental values are expected to be in close agreement with these theoretical percentages for a pure sample.

Chromatographic Methods (e.g., GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a widely employed method for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. google.comarizona.eduwisc.edu Due to its volatility, this compound is well-suited for GC analysis. chemicalbook.com

In a GC analysis, a pure sample of this compound will produce a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). dss.go.thresearchgate.net The presence of additional peaks would indicate the presence of impurities. acs.orgnih.gov By comparing the retention time of an unknown sample to that of a known standard, the presence of this compound can be confirmed. dur.ac.uk Furthermore, the area of the GC peak is proportional to the concentration of the compound, allowing for quantitative analysis. umich.edu

Computational Chemistry and Theoretical Studies

Investigation of Electronic Structure and Reactivity Patterns

Theoretical investigations have been crucial in elucidating the electronic structure of phenyltrimethylsilane and how it dictates the molecule's reactivity. The trimethylsilyl (B98337) (-Si(CH₃)₃) group, as a substituent on the phenyl ring, influences the electron density distribution and the nature of the frontier molecular orbitals. This influence is critical in various reactions, including electrophilic aromatic substitution and metal-catalyzed C-H activation. uni-marburg.de

Studies on (η⁶-arene)Cr(CO)₃ complexes, where the arene is this compound, have shown that the -Si(CH₃)₃ group acts as an electron-donating substituent. researchgate.netchemicalbook.com This electronic effect enhances the reactivity of the complex in certain photochemical reactions. chemicalbook.com The reactivity of this compound has also been explored in the context of its reactions with ions in the gas phase. For instance, the reaction with hydroxide (B78521) ions has been a subject of theoretical analysis to understand the energetics and mechanisms of alkyl versus phenyl group cleavage from the silicon center. acs.org These studies highlight how subtle variations in electronic structure can lead to different reaction outcomes. acs.org

Furthermore, the electronic properties of the fluorinated aromatic ring in derivatives like (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane provide unique reactivity profiles, where the trimethylsilyl group can be selectively removed to introduce other functionalities.

Density Functional Theory (DFT) Calculations for Molecular Geometry, Binding Energy, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules like this compound with a high degree of accuracy. ijcps.orgnumberanalytics.com These calculations are essential for determining optimized molecular geometries, including bond lengths and angles, as well as electronic properties such as binding energies and frontier molecular orbitals (HOMO and LUMO). ijcps.orgucl.ac.uk

A notable example is the theoretical study of (η⁶-phenyltrimethylsilane)Cr(CO)₃, which was performed at the B3LYP/LanL2DZ level of theory. researchgate.netorientjchem.org This study provided detailed information on the geometry and stability of the complex. The binding energy (BE) of the this compound ligand to the Cr(CO)₃ moiety was calculated, indicating a stable complex. The stability of this complex was found to be the highest among other substituted arene complexes studied, including those with benzene, chlorobenzene, and acenaphthene. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. physchemres.orgirjweb.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.netresearchgate.net For the (η⁶-phenyltrimethylsilane)Cr(CO)₃ complex, DFT calculations have determined these energy values, providing insight into its electronic transitions. researchgate.netorientjchem.org

| Complex | Calculated Binding Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| (η⁶-PhSiMe₃)Cr(CO)₃ | 48.73 | -6.91 | -4.10 | 2.81 |

Data sourced from a DFT study on (η⁶-arene)Cr(CO)₃ complexes. orientjchem.org

Modeling of Reaction Mechanisms and Transition States (e.g., C-H activation)

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. nsf.govnih.gov The C-H activation of this compound by transition metal complexes is a prime example where theoretical studies have provided deep mechanistic insights. researchgate.netrutgers.edu

DFT calculations have been employed to investigate the C-H activation of methane (B114726) by a platinum complex, which serves as a model for understanding the activation of C-H bonds in hydrocarbons like the methyl groups of this compound. acs.org These studies often compare different pathways, such as oxidative addition versus σ-bond metathesis. acs.orgnsf.gov For instance, in a model Pt-catalyzed reaction, the oxidative addition pathway was found to be thermodynamically favored over σ-bond metathesis. acs.org

In the context of gold-catalyzed arylation of arenes with aryltrimethylsilanes, mechanistic studies supported by DFT calculations suggest a Au(I)/Au(III) redox cycle. uni-marburg.de The reaction proceeds through sequential electrophilic aromatic substitution of the arylsilane and the arene by the Au(III) center. uni-marburg.de Similarly, computational studies on iridium-catalyzed silylation have revealed a mechanism involving the initial addition of the Si-H bond to the metal center, followed by C-H bond activation to form a seven-coordinate intermediate. researchgate.net The study of reaction energetics through methods like RRKM theory has also been applied to the decomposition of the pentacoordinate adduct formed between this compound and hydroxide, helping to rationalize experimental product ratios. acs.org

Charge Transfer Analysis in Metal Complexes

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer interactions within molecules, providing a quantitative picture of bonding and stability. clinmedjournals.orgumich.edu In metal complexes of this compound, NBO analysis reveals the nature and extent of electron delocalization between the ligand and the metal center.

For the (η⁶-phenyltrimethylsilane)Cr(CO)₃ complex, NBO analysis was conducted as part of a DFT study to understand the stability of the metal-arene bond. researchgate.netorientjchem.org The analysis showed that the stability arises from intramolecular charge transfer interactions. Specifically, it identified a synergistic process involving electron donation from the arene ring's hyperconjugative orbitals to the metal's antibonding orbitals, and back-donation from the metal's bonding orbitals to the antibonding orbitals of the ring. researchgate.net

| Complex | Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| (η⁶-PhSiMe₃)Cr(CO)₃ | Ring | σ*Cr–CO | 199.28 - 202.33 |

| Cr–CO | Ring | 15.64 - 16.72 |

Data represents the range of interaction energies for the specified charge transfer processes in the complex. researchgate.net

Computational Approaches in Electrochemical Systems

Computational methods are increasingly being applied to understand and optimize electrochemical reactions. acs.org this compound has been used as a model substrate in such studies due to its well-defined electrochemical behavior. researchgate.net

For example, in the electrochemical iodination of trimethylsilyl-substituted arenes, this compound was used as the model substrate to optimize reaction conditions. researchgate.net While an initial optimization approach yielded near-quantitative results, the conditions were not general for other substrates. By employing a Design of Experiments (DOE) approach, which allows for the consideration of interactions between different reaction parameters, a more robust set of conditions was identified. researchgate.net This highlights the power of combining computational design with experimental work to navigate the complex parameter space of electrochemical systems. uni-marburg.de

Furthermore, computational studies can help in understanding the fundamental processes occurring at the electrode-solution interface, such as the electroreductive trimethylsilylation of this compound, by modeling the electron transfer steps and subsequent chemical reactions. mdpi.com These theoretical approaches are vital for the rational design of new electrochemical synthetic methods and for improving the efficiency and selectivity of existing ones. acs.org

Applications in Advanced Materials Science

Role in the Synthesis of Silicon-Based Materials

The presence of the silicon-carbon bond and the trimethylsilyl (B98337) moiety makes phenyltrimethylsilane a valuable precursor in the synthesis of various silicon-based materials, particularly polymers and resins where the incorporation of phenyl groups is desired.

This compound is utilized in the production of silicone polymers and resins. smolecule.com In silicone synthesis, it can act as a chain-terminating group, controlling the molecular weight of the resulting polymer. The phenyl group, when incorporated into the silicone backbone or as a side group, enhances the thermal stability, oxidative resistance, and refractive index of the material compared to standard polydimethylsiloxane (B3030410) (PDMS). nih.gov

The synthesis of phenyl silicone resins often involves the co-hydrolysis and polycondensation of various silane (B1218182) precursors. nih.govresearchgate.netmdpi.com For instance, a bifunctional phenolic compound based on a double-decker silsesquioxane (DDSQ), a type of silicone resin, was synthesized starting from this compound. researchgate.net This highlights its role as a primary precursor for complex, high-performance silicone structures. These resins are valued in applications requiring high thermal stability, such as advanced coatings and encapsulants for electronics. nih.govresearchgate.net A novel silicone resin containing phenolic hydroxyl groups, designed for high-temperature resistance, was synthesized via co-hydrolysis/condensation and catalytic hydrogenation, demonstrating the chemical versatility of phenyl-silane structures in creating tailored properties. nih.gov After curing, this resin formed highly stable Si-O-Ph bonds, resulting in exceptional thermal performance. nih.gov

Table 1: Properties of Phenyl-Containing Silicone Resins

| Property Enhanced by Phenyl Groups | Application | Reference |

|---|---|---|

| Thermal Stability | High-temperature coatings, electronic encapsulants | nih.gov |

| Oxidative Resistance | Long-life elastomers and sealants | nih.gov |

| Refractive Index | LED encapsulants, optical components | researchgate.net |

| Mechanical Properties | Flexible and durable composites | researchgate.net |

Silane coupling agents are critical for improving the adhesion between inorganic fillers (like glass or silica) and organic polymer matrices in composite materials. shinetsusilicone-global.comspecialchem.com These agents function by forming stable chemical bonds with both the inorganic and organic components, effectively bridging the interface between them. shinetsusilicone-global.comspecialchem.com

The general structure of a silane coupling agent is Y-R-Si-X₃, where 'X' is a hydrolyzable group (e.g., methoxy) that bonds to the inorganic substrate, and 'Y' is an organofunctional group that is compatible with the organic resin. specialchem.com While this compound itself is not a traditional coupling agent due to the lack of a hydrolyzable group directly on the silicon, its derivatives and other phenyl-containing silanes are key in this application. The phenyl group provides hydrophobicity and compatibility with aromatic-based polymer matrices. The use of an appropriate silane coupling agent can significantly enhance the mechanical properties, such as flexural strength, and the hydrolytic durability of the final composite material. capatue.comnih.gov The improved interfacial bonding prevents water from degrading the interface, which is a common cause of failure in composites. capatue.com

Table 2: Effect of Silane Coupling Agents on Composite Flexural Strength

| Silane Type in UP FRP* | Dry State Strength (MPa) | Wet State Strength (MPa) | Strength Retention |

|---|---|---|---|

| No Silane | 220 | 83 | 38% |

| Vinyl Silane | 249 | 220 | 88% |

| Methacryloxysilane | 314 | 285 | 91% |

*Data adapted from a study on Unsaturated Polyester (UP) Fiber-Reinforced Plastic (FRP) to illustrate the general effect of functional silanes. capatue.com

Silicone Polymers and Resins

Integration in Organic Light-Emitting Diodes (OLEDs) as Hole-Transporting Materials or Emitters

In the architecture of an Organic Light-Emitting Diode (OLED), distinct layers are responsible for injecting and transporting charges (holes and electrons) to an emissive layer where they recombine to produce light. sigmaaldrich.comcnrs.fr The performance of an OLED is highly dependent on the materials used in these layers. cnrs.frrsc.org Silicon-containing compounds, including derivatives of this compound, are explored for use as either hole-transporting materials (HTMs) or as emitters.

The trimethylsilyl group can enhance the solubility of organic molecules in nonpolar solvents, which is advantageous for fabricating thin films via solution-processing methods. Furthermore, the incorporation of silicon-based moieties can influence the electronic properties and thermal stability of the materials. researchgate.net For instance, triphenylsilane (B1312308) has been used as a bulky substituent in blue fluorophores for OLEDs to achieve high thermal stability. researchgate.net this compound can be used in the synthesis of larger, more complex molecules that serve as the active components in OLEDs. semanticscholar.org

HTMs facilitate the movement of positive charges (holes) from the anode to the emissive layer. mdpi.comrsc.org Emitters are the molecules that undergo electroluminescence. techblick.comchemistryviews.orguky.edu The design of these materials aims for high charge carrier mobility, appropriate energy levels for efficient charge injection, and high thermal stability to ensure a long operational lifetime for the device. rsc.orgmdpi.com

Development of Magnetic Phenyl Silica (B1680970) Adsorbents for Separation Techniques

This compound is a key reagent in the synthesis of magnetic phenyl silica adsorbents used for magnetic solid-phase extraction (MSPE). capes.gov.brresearchgate.netnih.gov This technique is employed for the selective extraction and pre-concentration of analytes from complex matrices, such as food samples. researchgate.netnih.gov

These adsorbents are synthesized by coating magnetite (Fe₃O₄) nanoparticles with a phenyl-functionalized silica layer. researchgate.netnih.gov This is achieved through the co-hydrolysis and condensation of this compound and a silica precursor like tetramethylorthosilicate (TMOS). researchgate.netnih.govnih.gov By varying the molar ratio of this compound to TMOS, the degree of hydrophobicity of the adsorbent surface can be precisely controlled. researchgate.netnih.gov The phenyl groups on the surface provide hydrophobic and π-π stacking interactions, which are effective for adsorbing specific organic molecules.

Research has demonstrated the successful application of these magnetic phenyl silica adsorbents for the determination of tetracyclines and sulphonamides in milk samples. researchgate.netnih.govnih.gov The magnetic core allows for easy separation of the adsorbent from the sample solution using an external magnetic field, making the extraction process rapid and efficient. nih.gov

Table 3: Synthesis and Application of Magnetic Phenyl Silica Adsorbents

| Precursors | Adsorbent Type | Analyte | Sample Matrix | Reference |

|---|---|---|---|---|

| This compound, Tetramethylorthosilicate | Magnetic Phenyl Silica | Tetracyclines | Milk | researchgate.net, nih.gov |

| This compound, Tetramethylorthosilicate | Magnetic Phenyl Silica | Sulphonamides | Milk | nih.gov |

Polysilanes and their Properties

Polysilanes are a class of inorganic polymers with a backbone consisting entirely of silicon atoms, bearing organic side groups. wikipedia.org They are distinct from silicones, which have a Si-O backbone. Polysilanes exhibit unique electronic and optical properties stemming from σ-electron delocalization along the Si-Si chain. wikipedia.orgacs.org This delocalization results in strong absorption in the UV region (300-400 nm) and properties like photoconductivity. wikipedia.org

The synthesis of polysilanes often involves a Wurtz-type coupling of dichlorosilanes with an alkali metal. wikipedia.org Poly(phenylmethylsilylene), a well-studied polysilane, can be synthesized using this method or via sonochemical approaches which can yield polymers with controlled molecular weights. dtic.mil The properties of polysilanes, such as solubility and thermal stability, are heavily influenced by the nature of the organic substituents on the silicon backbone. acs.org They are investigated for applications as photoresists, ceramic precursors, and as active materials in optoelectronics. acs.orgcmu.edu

Tacticity refers to the stereochemical arrangement of chiral centers along a polymer chain. For polysilanes derived from unsymmetrical monomers (e.g., PhMeSiCl₂), different tacticities such as isotactic (all substituents on one side), syndiotactic (alternating substituents), and atactic (random arrangement) are possible. The tacticity of a polysilane can significantly influence its conformational and electronic properties.

Controlling the tacticity of polysilanes is a significant synthetic challenge. However, certain catalytic methods have shown promise. Dehydrocoupling polymerization of hydrosilanes using specific metallocene catalysts can influence the stereochemistry of the resulting polymer. acs.orgmdpi.com Another advanced method that allows for control over tacticity is the anionic ring-opening polymerization (ROP) of strained cyclosilanes. cmu.eduacs.org This technique is considered unique in its ability to control both molecular weight and tacticity, enabling the synthesis of well-defined block copolymers. cmu.edu The analysis of polysilane tacticity is often performed using 29Si NMR spectroscopy, which can distinguish between the different stereochemical environments of the silicon atoms in the polymer backbone. acs.org

Copolymerization with Transition Metal Fragments for Modified Polymer Properties

The integration of transition metal fragments into polysilane backbones via copolymerization is a strategic approach to modify and enhance polymer properties. This method allows for the synthesis of high-molecular-weight polysilanes with tailored characteristics. acs.org For instance, new polysilanes have been synthesized as copolymers from monomers like (C₆H₅)(CH₃)SiCl₂ and LM(CH₃)SiCl₂, where LM represents a ligand-metal fragment such as ferrocenyl (Fc) or [(η⁵-C₅H₅)Fe(CO)₂] (Fp). acs.org A key finding from this research is that the incorporation of these metal substituents, specifically Fc and Fp, leads to a notable photochemical stabilization of the polymers against depolymerization, with the effect being proportional to the metal content. acs.org

The synthesis of such organometallic polymers can be achieved through methods like the transition metal-catalyzed dehydropolymerization of silanes. illinois.edu This technique, which can be performed at room temperature, utilizes catalysts such as Cp₂TiR₂ (where Cp=η⁵-cyclopentadienyl and R = CH₃ or C₆H₅CH₂). illinois.edu The choice of the transition metal catalyst and its associated ligands significantly influences the molecular weight distributions of the resulting polysilanes. illinois.edu For example, studies on the reaction of PhSiH₃ with catalysts like CpCp*Zr(Si(SiMe₃)₃)L have shown that the ligand (L) on the zirconium center affects the catalyst's activity and, consequently, the polymer's molecular weight distribution. illinois.edu

The electronic properties of polysilanes can also be precisely tuned by the choice of the transition metal. Research comparing iron and ruthenium-substituted disilanyl (B1231035) complexes reveals significant ground state electronic interaction between the metal center and an attached chromophore through the Si-Si bond. researchgate.net This interaction is evident in the UV-visible absorption spectra of the compounds. researchgate.net

Table 1: UV Absorption Data for Transition Metal-Substituted Disilanyl Complexes

Data sourced from researchgate.net. Rp = (η⁵-C₅H₅)Ru(CO)₂, Fp = (η⁵-C₅H₅)Fe(CO)₂. sh = shoulder.

Fluorescent Probes for Detection of Nitroaromatic Explosives

This compound derivatives have been successfully engineered into highly sensitive fluorescent probes for the detection of nitroaromatic compounds, which are common components of explosives. researchgate.netrsc.org A notable example is 3,4-diphenyl-2,5-di(2-thienyl)this compound (DPTB-TMS), a molecule designed to exhibit aggregation-induced emission enhancement (AIEE). researchgate.netrsc.org Unlike traditional fluorescent materials that suffer from quenching in high concentrations, AIEE molecules emit faint fluorescence when dispersed but become strongly emissive in an aggregated state. researchgate.netrsc.org This property is attributed to the restriction of intramolecular rotations of the dye segments in the aggregate state. researchgate.net